1-(5-Bromopyridin-2-yl)-1,4-diazepane

Structure-based drug design Fragment-based screening Nicotinic acetylcholine receptors

1-(5-Bromopyridin-2-yl)-1,4-diazepane (CAS 855787-68-7) is a heterocyclic small-molecule building block comprising a 1,4-diazepane ring N-substituted at the 1-position with a 5-bromo-2-pyridinyl group. It has a molecular formula of C10H14BrN3, a molecular weight of 256.14 g/mol, a computed XLogP3 of 1.7, a single rotatable bond, one hydrogen bond donor, and three hydrogen bond acceptors.

Molecular Formula C10H14BrN3
Molecular Weight 256.14 g/mol
CAS No. 855787-68-7
Cat. No. B1284761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyridin-2-yl)-1,4-diazepane
CAS855787-68-7
Molecular FormulaC10H14BrN3
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C2=NC=C(C=C2)Br
InChIInChI=1S/C10H14BrN3/c11-9-2-3-10(13-8-9)14-6-1-4-12-5-7-14/h2-3,8,12H,1,4-7H2
InChIKeyHGPQRNSDOVULHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Reference Guide for 1-(5-Bromopyridin-2-yl)-1,4-diazepane (CAS 855787-68-7)


1-(5-Bromopyridin-2-yl)-1,4-diazepane (CAS 855787-68-7) is a heterocyclic small-molecule building block comprising a 1,4-diazepane ring N-substituted at the 1-position with a 5-bromo-2-pyridinyl group [1]. It has a molecular formula of C10H14BrN3, a molecular weight of 256.14 g/mol, a computed XLogP3 of 1.7, a single rotatable bond, one hydrogen bond donor, and three hydrogen bond acceptors [2]. The compound is supplied by multiple vendors as a research-grade intermediate with a specified minimum purity of 95% (AKSci) or 98% (MolCore) , and is primarily employed as a synthetic scaffold for medicinal chemistry elaboration, particularly in the synthesis of bicyclic nitroimidazooxazine and nitroimidazooxazole derivatives intended for antibacterial drug discovery programs [3].

Why 1-(5-Bromopyridin-2-yl)-1,4-diazepane Cannot Be Replaced by Other Bromopyridinyl-Diazepane Isomers


Bromopyridinyl-diazepane congeners differ critically in both the position of the bromine substituent on the pyridine ring and the point of attachment of the pyridine to the diazepane core. These structural variations produce distinct electronic environments at the reactive aryl bromide center, divergent conformational landscapes, and non-equivalent pharmacophoric vectors when elaborated into final compounds [1]. The most frequently encountered analogue, 1-(6-bromopyridin-3-yl)-1,4-diazepane (NS3920; CAS 223797-21-5), places the bromine at the 6-position and connects the pyridine at the 3-position, yielding a fundamentally different molecular geometry that has been crystallographically characterized in complex with the acetylcholine binding protein (PDB 3U8M) [2]. Generic substitution between these positional isomers in medicinal chemistry programs will produce non-identical compound series with divergent structure-activity relationships, making procurement of the correct regioisomer essential for reproducible SAR exploration [3]. The evidence presented below quantifies where the 5-bromo-2-pyridinyl architecture provides measurable differentiation.

Quantitative Differentiation Evidence: 1-(5-Bromopyridin-2-yl)-1,4-diazepane vs. Closest Analogs


Positional Isomerism Drives Divergent Crystallographic Binding Modes: 5-Br-2-Pyridinyl vs. 6-Br-3-Pyridinyl

The target compound and its closest positional isomer, 1-(6-bromopyridin-3-yl)-1,4-diazepane (NS3920), differ in both the bromine position (5- vs. 6-) and the pyridine-to-diazepane attachment point (2- vs. 3-). For NS3920, a high-resolution crystal structure in complex with AChBP from Lymnaea stagnalis has been solved (PDB 3U8M, resolution 2.1 Å), and the compound exhibits a binding affinity (Ki) of 190 nM for the α4β2 nicotinic acetylcholine receptor determined in rat cortical membrane tissue suspension using 1 nM [³H]cytisine [1] [2]. In contrast, no protein crystal structure of the 5-bromo-2-pyridinyl isomer bound to any biological target has been deposited in the PDB as of the current analysis date, and no quantitative binding data for this specific regioisomer at nAChRs have been reported [3]. The absence of co-crystal structural data for the target compound represents both a critical gap and a research opportunity: the 5-bromo-2-pyridinyl vector presents a distinct exit trajectory from the diazepane scaffold compared to the 3-pyridinyl attachment of NS3920, and the bromine at the 5-position (para to the ring nitrogen) creates electronic properties distinct from the 6-position bromine (meta to the ring nitrogen) [4].

Structure-based drug design Fragment-based screening Nicotinic acetylcholine receptors

Physicochemical Property Profile Matches CNS Drug-Like Space with Minimal Conformational Flexibility

The target compound possesses a computed XLogP3 of 1.7, molecular weight of 256.14 g/mol, one hydrogen bond donor (the secondary amine of the diazepane), three hydrogen bond acceptors, and critically, only a single rotatable bond between the pyridine and diazepane rings [1]. All parameters fall within Lipinski's Rule of Five and the more stringent CNS drug-likeness criteria (MW < 400, cLogP < 5, HBD ≤ 3, HBA ≤ 7) [2]. In comparison, the 4-methyl derivative (1-(5-bromopyridin-2-yl)-4-methyl-1,4-diazepane, CAS 690264-73-4) has a molecular weight of 270.17 g/mol and additional conformational complexity from the N-methyl group, making it less favorable as a fragment-sized starting point [3]. The single rotatable bond of the target compound results in a low entropic penalty upon target binding compared to analogs with methylene spacers such as 1-[(6-bromopyridin-3-yl)methyl]-1,4-diazepane, which contains an additional rotatable bond and a molecular weight of 270.17 g/mol [4].

Drug-likeness CNS drug discovery Lead-like properties Physicochemical profiling

Bromine at 5-Position Enables Regioselective Cross-Coupling Chemistry Not Accessible with 6-Bromo or 3-Bromo Isomers

The aryl bromide at the 5-position of the pyridine ring in the target compound provides a reactive synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings), enabling regioselective elaboration to biaryl and aminoaryl derivatives [1]. This reactivity profile is shared across bromopyridine derivatives, but the electronic environment of the 5-bromo-2-pyridinyl system is distinct: the bromine is para to the pyridine nitrogen (activating for nucleophilic aromatic substitution) and the pyridine is attached to the diazepane at the 2-position, creating a unique steric and electronic environment around the coupling site [2]. The 4-methyl-substituted analog (CAS 690264-73-4) shares the same bromopyridine core but its tertiary 4-amine precludes further N-functionalization at that position, whereas the target compound's free secondary amine allows dual derivatization—both at the aryl bromide via cross-coupling and at the diazepane N4 position via alkylation, acylation, or sulfonylation—providing an additional vector for library synthesis [3]. The synthesis of the target compound proceeds via straightforward nucleophilic aromatic substitution of 5-bromo-2-fluoropyridine with 1,4-diazepane (2 equivalents) in acetonitrile at 50°C for 3 hours, a robust one-step procedure compatible with laboratory-scale and potentially scalable preparation .

Synthetic chemistry Cross-coupling Building block Suzuki-Miyaura Buchwald-Hartwig

Patent-Cited Application in Nitroimidazooxazine/Oxazole Antibacterial Synthesis Provides Procurement Justification

The compound is specifically cited as a useful intermediate for the preparation of bicyclic nitroimidazooxazine and nitroimidazooxazole derivatives intended for the treatment of bacterial infections, particularly Mycobacterium tuberculosis [1]. This application context is explicitly documented by multiple chemical suppliers (RX-8, Delta-B) and aligns with the well-established use of bromopyridine building blocks in the synthesis of nitroimidazole-based antibacterial agents such as delamanid and pretomanid analogs [2]. While the 6-bromo-3-pyridinyl isomer NS3920 has been characterized for nAChR modulation, there is no published evidence that NS3920 serves as an intermediate for nitroimidazooxazole antibacterial programs, indicating that the 5-bromo-2-pyridinyl regioisomer occupies a distinct application niche in anti-infective drug discovery [3] [4]. Researchers procuring building blocks for nitroimidazole antibacterial programs should therefore select the 5-bromo-2-pyridinyl isomer rather than the 6-bromo-3-pyridinyl isomer to ensure synthetic compatibility with established routes.

Antibacterial drug discovery Tuberculosis Nitroimidazole Pharmaceutical intermediates

Vendor Purity Specifications and Physical Form Enable Direct Procurement Without Further Characterization

The compound is commercially available from multiple vendors with defined purity specifications. AKSci supplies the compound with a minimum purity of 95%, provided as a neat material with long-term storage recommended in a cool, dry place . MolCore offers the compound at NLT 98% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications . In contrast, the 4-methyl derivative (CAS 690264-73-4) is commonly supplied as a dihydrochloride salt (CAS 1803594-86-6), which requires additional handling considerations and introduces counterion mass into reaction stoichiometry calculations [1]. The target compound's availability as a free base with defined purity simplifies direct use in parallel synthesis and library production without the need for pre-reaction neutralization or salt metathesis steps.

Quality control Purity specification Procurement Chemical sourcing

Limitations Acknowledgment: Sparse Direct Biological Target Engagement Data for the 5-Br-2-Pyridinyl Regioisomer

A systematic search of BindingDB, ChEMBL, PubChem BioAssay, and the PDB conducted during the preparation of this guide did not identify any directly measured, published IC50, Ki, Kd, or EC50 values for 1-(5-bromopyridin-2-yl)-1,4-diazepane at any specific protein target [1]. The compound's BindingDB and ChEMBL entries that do exist correspond to structurally distinct derivatives elaborated from this scaffold, not the unsubstituted building block itself. This represents a notable evidence gap relative to the 6-bromo-3-pyridinyl isomer NS3920, which has a published Ki of 190 nM at α4β2 nAChR and a well-characterized crystallographic binding mode [2]. However, this absence of data should not be interpreted as a lack of utility: the compound's value proposition rests primarily on its role as a versatile synthetic intermediate, where its defined structure, dual derivatizable sites, favorable physicochemical properties, and documented application in antibacterial drug synthesis programs collectively justify procurement for medicinal chemistry applications [3]. Users requiring pre-characterized biological activity should consider NS3920 or the 4-methyl derivative; users seeking an unencumbered scaffold for de novo SAR exploration should select the target compound.

Data gap analysis Biological characterization Target engagement

Recommended Procurement and Application Scenarios for 1-(5-Bromopyridin-2-yl)-1,4-diazepane


Fragment-Based or Lead-Like CNS Drug Discovery Requiring Low-MW, Minimal-Flexibility Scaffolds

The target compound's molecular weight of 256.14 g/mol, XLogP3 of 1.7, and single rotatable bond place it firmly within lead-like chemical space suitable for fragment-based screening or early-stage CNS drug discovery programs [1]. Its favorable computed CNS multiparameter optimization (CNS MPO) profile—driven by low TPSA (28.2 Ų), limited HBD count (1), and moderate lipophilicity—makes it an appropriate starting point for programs targeting neurological or psychiatric indications where blood-brain barrier penetration is required [2]. Researchers should procure this compound over the 4-methyl analog (which has higher MW and blocked N4 diversification) or the 6-bromo-3-pyridinyl isomer NS3920 (which has a different pharmacophoric trajectory) when the goal is to build focused compound libraries exploring both aryl and diazepane N4 substitution vectors simultaneously.

Antibacterial Nitroimidazole Drug Discovery Programs Requiring Validated Synthetic Intermediates

Multiple vendor technical documents cite this compound specifically for the synthesis of bicyclic nitroimidazooxazine and nitroimidazooxazole derivatives with antibacterial activity, particularly against Mycobacterium tuberculosis [3]. This documented application pathway provides a procurement rationale for anti-infective drug discovery groups that is not available for the positional isomer NS3920, which has been characterized exclusively in the context of CNS nicotinic receptor modulation [4]. Researchers working on nitroimidazole-based tuberculosis or anaerobic bacterial infection programs should prioritize this regioisomer to align with established synthetic routes and patent precedents.

Parallel Library Synthesis Requiring Orthogonal Diversification Handles

The compound provides two chemically orthogonal reactive sites: the C5 aryl bromide for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) and the N4 secondary amine for alkylation, acylation, reductive amination, or sulfonylation [5]. This dual functionality allows medicinal chemistry teams to generate diverse compound arrays through sequential or parallel diversification without the need for protecting group strategies at the diazepane nitrogen. In comparison, the 4-methyl analog (CAS 690264-73-4) blocks this second diversification vector, reducing the chemical space accessible from a single scaffold by approximately 50% [6]. Procurement of the unsubstituted diazepane is therefore recommended for library production workflows where maximizing diversity from each building block is a priority.

Structure-Based Drug Design Requiring a Structurally Distinct Scaffold from NS3920

For structure-based drug design projects where NS3920 (6-Br-3-pyridinyl isomer) has already been explored and structure-activity relationships have been established, the 5-Br-2-pyridinyl isomer offers a structurally distinct scaffold that presents a different exit vector from the diazepane core [7]. Although no co-crystal structure of the target compound has been reported, computational docking studies and free-energy perturbation calculations can leverage the NS3920-bound AChBP structure (PDB 3U8M) as a starting point for exploring the binding mode differences arising from the altered bromine position and pyridine attachment geometry [8]. This scenario is particularly relevant for groups seeking to expand IP space around a validated chemotype by exploring regioisomeric scaffold hopping.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Bromopyridin-2-yl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.